2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride
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Overview
Description
2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H13Cl2N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride typically involves the reaction of 6-chloro-3,8-dimethylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride involves its interaction with biological molecules. The hydrazino group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the inhibition of biological processes. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
7-chloro-3,8-dimethylquinoline: A related compound with similar structural features but lacking the hydrazino group.
6-chloro-3,8-dimethylquinoline: Another similar compound that differs in the position of the chlorine atom.
Uniqueness
2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H13Cl2N3 |
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Molecular Weight |
258.14 g/mol |
IUPAC Name |
(6-chloro-3,8-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-6-4-9(12)5-8-3-7(2)11(15-13)14-10(6)8;/h3-5H,13H2,1-2H3,(H,14,15);1H |
InChI Key |
QYTHWOMRDLFGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C(=C2)C)NN)Cl.Cl |
Origin of Product |
United States |
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